Methyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate
Description
Methyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate is a synthetic benzoate ester derivative featuring a pyrimidine core substituted with a 6-methyl group and a 1-azepanyl (7-membered azacyclohexane) moiety. The compound is structurally characterized by an acetamido linker bridging the benzoate ester and the pyrimidine ring.
Properties
IUPAC Name |
methyl 4-[[2-[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-15-13-19(24-21(22-15)25-11-5-3-4-6-12-25)29-14-18(26)23-17-9-7-16(8-10-17)20(27)28-2/h7-10,13H,3-6,11-12,14H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSSFTYUFDCPBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCCCC2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the azepane ring, and the esterification of the benzoate group. Specific reaction conditions, such as temperature, solvent, and catalysts, are crucial for the successful synthesis of this compound. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives with different functional groups.
Scientific Research Applications
Methyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}acetamido)benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with structurally related pyrimidine and benzoate derivatives, emphasizing molecular features, synthesis, and physicochemical properties.
Methyl 4-[(6-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]benzoate (Compound 26)
- Structure: Features a thieno[2,3-d]pyrimidine fused ring system substituted with a phenyl group at position 5 and a methyl group at position 4. The benzoate ester is linked via an ether oxygen.
- Key Data :
- Molecular weight: 377.0 g/mol (LC-MS [M+H]+).
- Melting point: 147–148°C.
- Synthesis yield: 69%.
- Comparison: Unlike the target compound, Compound 26 incorporates a thiophene-fused pyrimidine and lacks the azepan substituent. The thienopyrimidine system may enhance π-π stacking interactions in biological systems, whereas the azepan group in the target compound could improve solubility or confer conformational flexibility.
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
- Structure : A pyrimidine ring substituted with a 6-methyl group and a thietane (3-membered sulfur ring) at position 3. The acetate side chain includes a thioether linkage.
- Synthesis : Prepared via nucleophilic substitution between ethyl-2-(6-methyl-4-oxo-pyrimidine-2-ylthio)acetate and 2-chloromethylthiirane.
- Comparison : The thietane substituent introduces steric and electronic differences compared to the azepan group. Thietanes are less bulky but may participate in unique hydrogen-bonding interactions. The thioether linkage in Compound 1 contrasts with the acetamido linker in the target compound, which could influence metabolic stability.
Pyriminobac-methyl (Methyl 2-((4,6-dimethoxy-2-pyrimidinyl)oxy)-6-(1-(methoxyimino)ethyl)benzoate)
- Structure : A benzoate ester linked to a dimethoxy-pyrimidine ring via an ether bond. The pyrimidine is substituted with methoxy groups at positions 4 and 5.
- Use : Herbicide targeting acetolactate synthase (ALS).
- In contrast, the azepan group in the target compound may modulate lipophilicity and membrane permeability.
Structural and Functional Analysis
Table 1: Comparative Overview of Key Features
Key Observations:
Substituent Effects :
- Azepan vs. Thietane/Thiophene: Azepan’s larger ring size may enhance binding to hydrophobic pockets in proteins, while smaller heterocycles (e.g., thietane) favor metabolic stability.
- Linker Diversity: The acetamido linker in the target compound offers hydrogen-bonding capacity, unlike the thioether or simple ether linkages in analogs.
Synthetic Yields :
- Compound 26 achieved a 69% yield under mild conditions (Cs₂CO₃, DMF, rt) , suggesting that similar methods could be adapted for the target compound’s synthesis.
Biological Relevance: Pyriminobac-methyl’s efficacy as an herbicide underscores the role of pyrimidine-benzoate hybrids in enzyme inhibition, hinting at analogous mechanisms for the target compound .
Biological Activity
Methyl 4-(2-{[2-(azepan-1-YL)-6-methylpyrimidin-4-YL]oxy}acetamido)benzoate, with CAS Number 1226451-19-9, is a complex organic compound notable for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 384.48 g/mol. Its structure includes a benzoate moiety linked to a pyrimidine ring via an ether connection, along with an azepane group that may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 384.48 g/mol |
| CAS Number | 1226451-19-9 |
Research indicates that compounds with similar structures may exhibit significant biological activities through various mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes, inhibiting their activity and thus modulating metabolic pathways.
- Receptor Binding : It could bind to G protein-coupled receptors (GPCRs), influencing cellular signaling pathways. For instance, studies have shown that similar compounds can activate or inhibit GPCRs, affecting processes such as lipolysis and neurotransmitter release .
Biological Activities
- Antitumor Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation in vitro. For example, compounds with similar azepane and pyrimidine structures have demonstrated cytotoxic effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties by modulating cytokine production and immune cell activation.
- Neuroprotective Properties : Evidence suggests that related compounds can protect neuronal cells from apoptosis, potentially through antioxidant mechanisms.
Case Studies
Several studies have explored the biological activities of related compounds:
- Study on Antitumor Effects : A study published in Cancer Research demonstrated that a pyrimidine-based compound inhibited the growth of breast cancer cells by inducing apoptosis through caspase activation . This suggests a potential pathway for this compound.
- Neuroprotective Study : Research published in Journal of Neurochemistry indicated that certain azepane derivatives could reduce oxidative stress in neuronal cells, providing insights into the neuroprotective potential of this compound .
Interaction Studies
To better understand how this compound interacts with biological macromolecules:
- Surface Plasmon Resonance (SPR) : This technique can be employed to study binding kinetics between the compound and target proteins, providing quantitative data on affinity and specificity.
- Isothermal Titration Calorimetry (ITC) : ITC can be used to measure the heat change during binding events, offering insights into the thermodynamics of interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
